

# spectroscopic data (NMR, IR, MS) of 2-Methoxyethyl acrylate

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-Methoxyethyl acrylate

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## An In-depth Technical Guide to the Spectroscopic Data of 2-Methoxyethyl acrylate

This guide provides a comprehensive overview of the key spectroscopic data for **2-Methoxyethyl acrylate** (MEA), a monomer frequently used in the synthesis of polymers for various applications. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring these spectra. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science who require detailed structural and analytical information on this compound.

## Chemical Structure

IUPAC Name: 2-methoxyethyl prop-2-enoate[1] CAS Number: 3121-61-7[1] Molecular Formula: C<sub>6</sub>H<sub>10</sub>O<sub>3</sub>[2] Molecular Weight: 130.14 g/mol [1]

Caption: A 2D representation of the **2-Methoxyethyl acrylate** molecule.

## Spectroscopic Data

The following tables summarize the key quantitative data obtained from <sup>1</sup>H NMR, <sup>13</sup>C NMR, IR, and Mass Spectrometry analyses of **2-Methoxyethyl acrylate**.

## <sup>1</sup>H Nuclear Magnetic Resonance (NMR) Spectroscopy

$^1\text{H}$  NMR spectroscopy provides information about the hydrogen atoms in a molecule. The chemical shifts are reported in parts per million (ppm) relative to a standard reference.

Proton Assignment	Chemical Shift (ppm)	Multiplicity	Integration
=CH <sub>2</sub> (a)	6.42	dd	1H
=CH <sub>2</sub> (b)	6.15	dd	1H
=CH (c)	5.85	dd	1H
-O-CH <sub>2</sub> - (d)	4.25	t	2H
-CH <sub>2</sub> -O- (e)	3.65	t	2H
-O-CH <sub>3</sub> (f)	3.40	s	3H

## $^{13}\text{C}$ Nuclear Magnetic Resonance (NMR) Spectroscopy

$^{13}\text{C}$  NMR spectroscopy provides information about the carbon skeleton of a molecule.

Carbon Assignment	Chemical Shift (ppm)
C=O (carbonyl)	166.0
=CH <sub>2</sub>	131.0
=CH	128.5
-O-CH <sub>2</sub> -	69.0
-CH <sub>2</sub> -O-	64.0
-O-CH <sub>3</sub>	59.0

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation.

Wavenumber (cm <sup>-1</sup> )	Vibrational Mode	Functional Group
2950-2850	C-H Stretch	Alkane
1725	C=O Stretch	Ester
1635	C=C Stretch	Alkene
1410	=C-H Bend	Alkene
1180	C-O Stretch	Ester
1120	C-O-C Stretch	Ether

## Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio ( $m/z$ ) of the molecule and its fragments, which helps in determining the molecular weight and elemental composition.

$m/z$	Proposed Fragment	Notes
130	$[\text{C}_6\text{H}_{10}\text{O}_3]^+$	Molecular Ion ( $\text{M}^+$ )
115	$[\text{M} - \text{CH}_3]^+$	Loss of a methyl group
99	$[\text{M} - \text{OCH}_3]^+$	Loss of a methoxy group
75	$[\text{M} - \text{C}_3\text{H}_3\text{O}]^+$	
59	$[\text{CH}_3\text{OCH}_2\text{CH}_2]^+$	
55	$[\text{C}_3\text{H}_3\text{O}]^+$	Acryloyl cation

## Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of **2-Methoxyethyl acrylate**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: A sample of 5-10 mg of **2-Methoxyethyl acrylate** is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d,  $\text{CDCl}_3$ ) in a standard 5 mm

NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (0 ppm).

- Instrumentation: Spectra are acquired on a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for protons.
- $^1\text{H}$  NMR Acquisition: Standard acquisition parameters are used, including a  $90^\circ$  pulse width, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. Typically, 16 to 64 scans are co-added to improve the signal-to-noise ratio.
- $^{13}\text{C}$  NMR Acquisition:  $^{13}\text{C}$  NMR spectra are acquired using a proton-decoupled pulse sequence. Due to the lower natural abundance and smaller gyromagnetic ratio of  $^{13}\text{C}$ , a larger number of scans (typically several hundred to thousands) and a longer relaxation delay may be required.
- Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. The chemical shifts are referenced to the solvent peak or internal standard.

## Infrared (IR) Spectroscopy

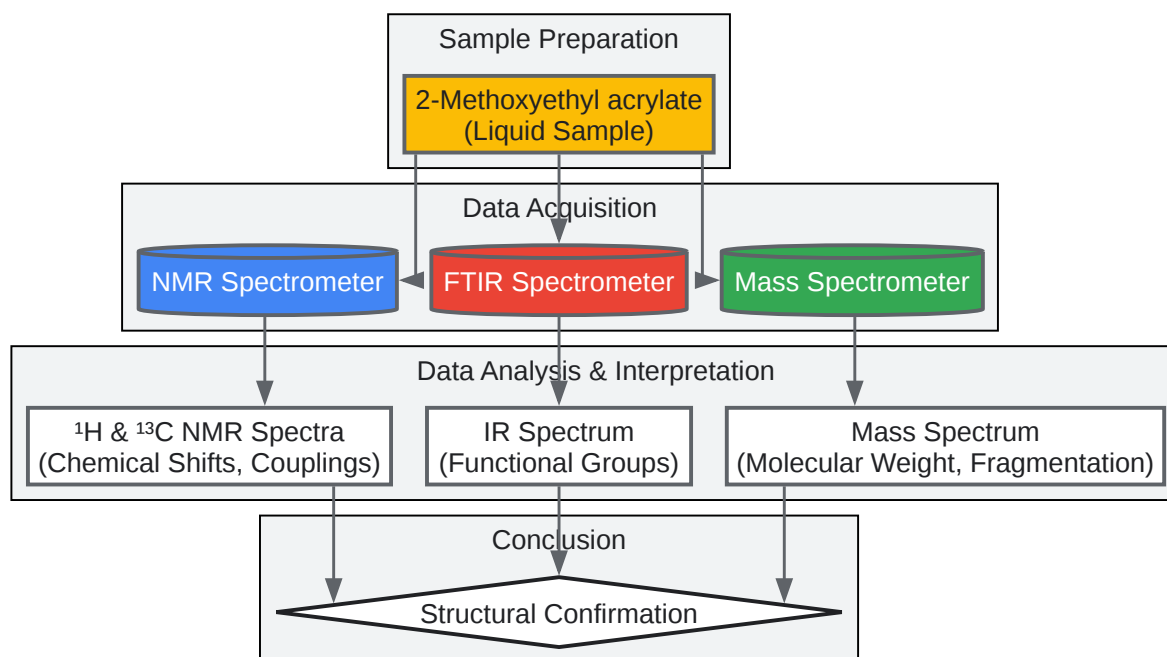
- Sample Preparation: As **2-Methoxyethyl acrylate** is a liquid, a neat spectrum can be obtained by placing a single drop of the liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.[3][4] Alternatively, for volatile samples, a liquid cell can be used.[3]
- Instrumentation: An FTIR (Fourier Transform Infrared) spectrometer is used for analysis.
- Background Spectrum: A background spectrum of the clean, empty salt plates (or the empty cell) is recorded first. This is done to subtract any signals from the atmosphere (e.g.,  $\text{CO}_2$ ,  $\text{H}_2\text{O}$ ) and the plates themselves from the sample spectrum.
- Sample Spectrum: The prepared sample is placed in the instrument's sample holder, and the IR spectrum is recorded.[4] The spectrum is typically scanned over the range of  $4000\text{-}400\text{ cm}^{-1}$ .
- Data Processing: The final absorbance or transmittance spectrum is generated by ratioing the sample spectrum against the background spectrum.

## Mass Spectrometry (MS)

- **Sample Introduction:** For a volatile liquid like **2-Methoxyethyl acrylate**, direct injection or infusion into the ion source is a common method. Alternatively, it can be introduced through a gas chromatography (GC) or liquid chromatography (LC) system for separation from any impurities prior to mass analysis.<sup>[5]</sup>
- **Ionization:** Electron Ionization (EI) is a suitable method for this type of molecule, typically using an electron energy of 70 eV.<sup>[5]</sup> This technique provides a characteristic fragmentation pattern that is useful for structural elucidation. Softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) can also be used, which would result in a more prominent molecular ion peak and less fragmentation.<sup>[5][6]</sup>
- **Mass Analysis:** The generated ions are separated based on their mass-to-charge ( $m/z$ ) ratio using a mass analyzer such as a quadrupole, time-of-flight (TOF), or ion trap.<sup>[5]</sup>
- **Detection:** The separated ions are detected, and a mass spectrum is generated, which is a plot of relative ion intensity versus  $m/z$  ratio.

## Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis and structural confirmation of **2-Methoxyethyl acrylate**.



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Caption: Workflow for Spectroscopic Analysis of **2-Methoxyethyl acrylate**.

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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

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